N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-641988 is a nonsteroidal antiandrogen developed by Bristol-Myers Squibb for the treatment of prostate cancer. It acts as a potent competitive antagonist of the androgen receptor, showing significantly higher affinity and potency compared to other antiandrogens like bicalutamide . Despite its promising preclinical results, the clinical development of BMS-641988 was halted due to adverse effects observed during trials .
Vorbereitungsmethoden
The synthesis of BMS-641988 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of cyclization and functional group transformations. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
BMS-641988 undergoes various chemical reactions, including:
Reduction: The compound can be reduced by cytosolic reductases to form active metabolites.
Substitution: It can undergo substitution reactions, particularly involving the cyano and trifluoromethyl groups on the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like CYP3A4 enzymes and reducing agents like cytosolic reductases. The major products formed from these reactions are active metabolites that contribute to the compound’s overall pharmacological profile .
Wissenschaftliche Forschungsanwendungen
BMS-641988 has been extensively studied for its potential in treating prostate cancer. Its high affinity for the androgen receptor and potent antiandrogenic activity make it a valuable tool in understanding androgen receptor signaling and its role in prostate cancer progression . Additionally, BMS-641988 has been used in preclinical models to study the effects of androgen receptor inhibition on tumor growth and gene expression . Despite its limited clinical use, the compound continues to be a subject of research in the fields of medicinal chemistry and oncology .
Wirkmechanismus
BMS-641988 exerts its effects by competitively binding to the androgen receptor, thereby inhibiting the receptor’s activation by endogenous androgens. This inhibition prevents the transcription of androgen-responsive genes, leading to reduced tumor growth and proliferation in androgen-dependent prostate cancer . The compound’s high binding affinity and potency are attributed to its unique chemical structure, which allows for strong interactions with the androgen receptor .
Vergleich Mit ähnlichen Verbindungen
BMS-641988 is compared to other antiandrogens such as bicalutamide, enzalutamide, and apalutamide. It shows a significantly higher binding affinity and potency compared to bicalutamide . unlike enzalutamide and apalutamide, BMS-641988 was not marketed due to adverse effects observed during clinical trials . The unique aspect of BMS-641988 lies in its ability to generate a transcriptomic profile similar to castration, which is not observed with other antiandrogens .
Similar Compounds
- Bicalutamide
- Enzalutamide
- Apalutamide
- Darolutamide
BMS-641988’s unique preclinical profile and its potent antiandrogenic activity make it a valuable compound for research, despite its limited clinical application .
Eigenschaften
Molekularformel |
C20H20F3N3O5S |
---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide |
InChI |
InChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3 |
InChI-Schlüssel |
HYNANJUKEMCYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.